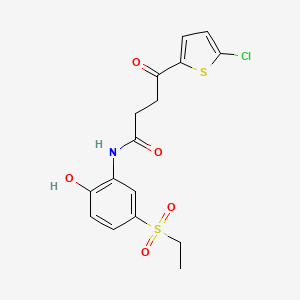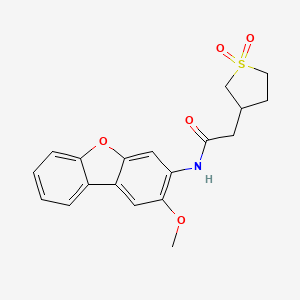
4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound is also known as a potent inhibitor of the enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids in the body.
Wirkmechanismus
The mechanism of action of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide involves the inhibition of FAAH by binding to its active site. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-AG, which can activate cannabinoid receptors in the body and produce various physiological effects. The compound has been shown to be highly selective for FAAH and does not affect other enzymes involved in endocannabinoid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide are primarily related to its inhibition of FAAH and the subsequent increase in endocannabinoid levels. These effects include analgesia, anti-inflammatory, anxiolytic, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of various diseases such as pain, inflammation, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is its high selectivity and potency for FAAH inhibition. This makes it a useful tool for studying the physiological effects of endocannabinoids and their potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide. One potential direction is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Another direction is the investigation of the physiological effects of endocannabinoids and their potential therapeutic applications in various diseases. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored. Finally, more research is needed to understand the long-term effects and safety of FAAH inhibition with this compound and other similar compounds.
Synthesemethoden
The synthesis of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide involves the reaction between 5-chlorothiophene-2-carboxylic acid and 4-(2-hydroxy-5-ethylsulfonylphenyl)-4-oxobutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The primary scientific research application of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is as a selective and potent inhibitor of FAAH. FAAH is an enzyme that is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can have various physiological effects such as analgesia, anti-inflammatory, and anxiolytic effects. Therefore, 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide has potential applications in the treatment of various diseases such as pain, inflammation, anxiety, and depression.
Eigenschaften
IUPAC Name |
4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S2/c1-2-25(22,23)10-3-4-12(19)11(9-10)18-16(21)8-5-13(20)14-6-7-15(17)24-14/h3-4,6-7,9,19H,2,5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSKFYLVDKMODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CCC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550297.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![[2-[methyl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550307.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550314.png)

![[1-Oxo-1-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-2-yl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7550337.png)
![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7550351.png)
![2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7550358.png)
![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)
![2-(4-ethylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7550379.png)
![3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550385.png)
![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7550397.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)